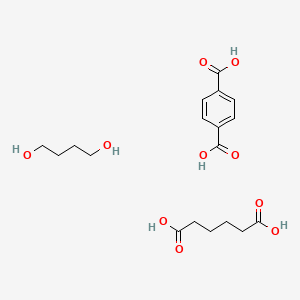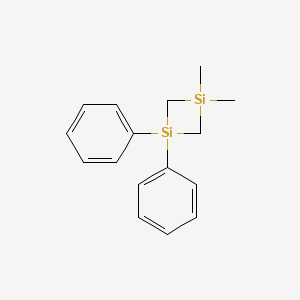
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane is an organosilicon compound characterized by the presence of silicon atoms in its structure
Preparation Methods
The synthesis of 1,1-Dimethyl-3,3-diphenyl-1,3-disiletane typically involves the reaction of silanes with appropriate reagents. One common method includes the reaction of dimethylchlorosilane with diphenylchlorosilane in the presence of a catalyst such as magnesium in tetrahydrofuran. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the cleavage of silicon-phenyl bonds.
Common reagents and conditions used in these reactions include halogens (chlorine, bromine), hydrogen halides (HCl, HBr), and bases (sodium hydroxide, potassium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used, but often include silanol, siloxane, and substituted silane derivatives .
Scientific Research Applications
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems and as bioactive agents.
Medicine: Research is ongoing into the use of organosilicon compounds in medical imaging and as therapeutic agents.
Mechanism of Action
The mechanism by which 1,1-Dimethyl-3,3-diphenyl-1,3-disiletane exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, leading to the formation of stable complexes. These interactions are crucial in catalysis and materials science, where the compound’s ability to form stable bonds is exploited .
Comparison with Similar Compounds
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has similar structural features but differs in its reactivity and applications.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Another organosilicon compound with distinct properties and uses in catalysis and materials science.
The uniqueness of this compound lies in its specific reactivity and the stability of its silicon-containing bonds, making it valuable in various advanced applications.
Properties
CAS No. |
57671-38-2 |
|---|---|
Molecular Formula |
C16H20Si2 |
Molecular Weight |
268.50 g/mol |
IUPAC Name |
1,1-dimethyl-3,3-diphenyl-1,3-disiletane |
InChI |
InChI=1S/C16H20Si2/c1-17(2)13-18(14-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
DFVDOTBXTVFTGC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


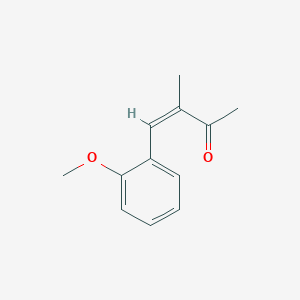
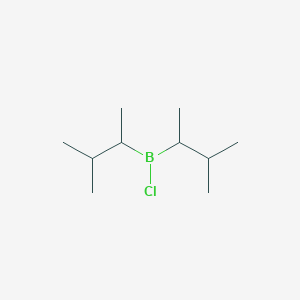
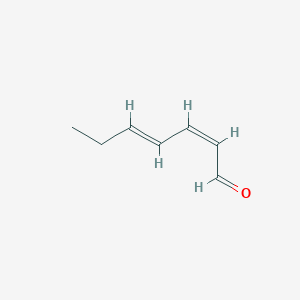

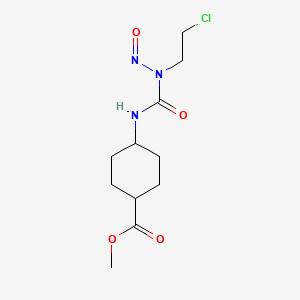
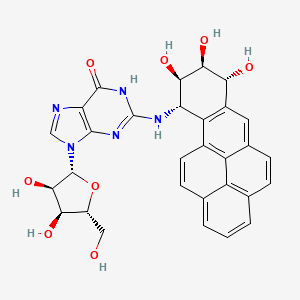

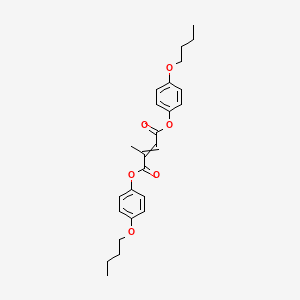
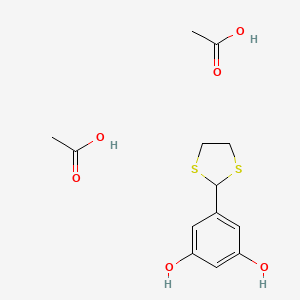
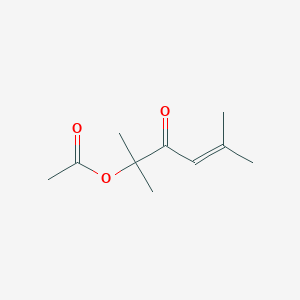
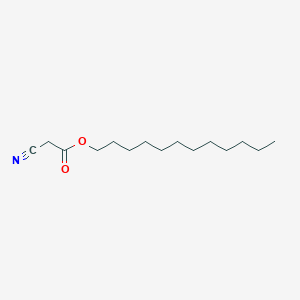
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)

